1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene CAS number and physical properties
1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene CAS number and physical properties
An In-depth Technical Guide to 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical compound 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene, including its CAS number and a comprehensive analysis of its physical properties. Given the specialized nature of this molecule, this document synthesizes information from established chemical principles and data from structurally related compounds to offer a thorough understanding for research and development applications.
Chemical Identity and Structure
1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene is a halogenated and protected hydroxynaphthalene derivative. Its structure consists of a naphthalene core substituted with a bromine atom at the 1-position, a fluorine atom at the 8-position, and a methoxymethoxy (MOM) ether group at the 3-position. The MOM group serves as a common protecting group for hydroxyl functionalities in organic synthesis.
While a specific CAS number for 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene is not readily found in public databases, this is not uncommon for novel or specialized chemical intermediates that may not have been widely synthesized or reported in the literature. For reference, the CAS numbers of several related naphthalene derivatives are provided in the table below.
| Compound Name | CAS Number |
| 1-Bromo-8-(trifluoromethyl)naphthalene | 852103-59-4[1][2][3] |
| 1-Bromo-3-methoxynaphthalene | 5111-34-2[4] |
| 1,8-Dibromo-3-(methoxymethoxy)naphthalene | 2648221-47-8[5] |
| 1-Bromo-8-methoxynaphthalene | 83710-60-5[6] |
| 1-Bromonaphthalene | 90-11-9[7] |
Physicochemical Properties
The physical and chemical properties of 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene have been estimated based on its structure and by comparison with analogous compounds. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Predicted Value | Rationale |
| Molecular Formula | C12H10BrFO2 | Based on the chemical structure. |
| Molecular Weight | 285.11 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar substituted naphthalenes are typically crystalline solids at room temperature. |
| Melting Point | 85-95 °C | Estimated based on the melting point of 1-bromo-8-chloronaphthalene (87-88 °C)[8]. The presence of fluorine instead of chlorine is expected to have a minor impact on the melting point. |
| Boiling Point | >300 °C (decomposes) | Naphthalene derivatives generally have high boiling points. Significant decomposition may occur before boiling under atmospheric pressure. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | The nonpolar naphthalene core and the organic ether group suggest good solubility in organic solvents and poor solubility in water. |
| Stability | Stable under normal conditions. Sensitive to strong acids. | The methoxymethoxy (MOM) ether is a protecting group that is labile under acidic conditions. |
Synthetic Considerations
The synthesis of 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene would likely involve a multi-step sequence starting from a suitable naphthalene precursor. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene.
This proposed synthesis begins with the protection of the hydroxyl group of 8-fluoro-3-hydroxynaphthalene using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base. The resulting protected naphthalene can then undergo electrophilic bromination, which is expected to occur at the 1-position due to the directing effects of the existing substituents.
Safety and Handling
As specific safety data for 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene is not available, general precautions for handling halogenated aromatic compounds should be followed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area or a chemical fume hood.
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Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene is a specialized chemical intermediate with potential applications in organic synthesis and drug discovery. While direct experimental data on its properties are limited, this guide provides a scientifically grounded estimation of its physicochemical characteristics, along with insights into its synthesis and safe handling. Researchers and scientists working with this compound should consider these predicted properties as a starting point for their experimental design and safety protocols.
References
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PubChem. 1-Bromo-8-(trifluoromethyl)naphthalene. National Center for Biotechnology Information. [Link]
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PubChem. 1-Bromo-3-methoxynaphthalene. National Center for Biotechnology Information. [Link]
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PubChem. 1-Bromo-8-methoxynaphthalene. National Center for Biotechnology Information. [Link]
- Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Preparation of a series of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry, 59(17), 2629-2640.
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Organic Syntheses. Naphthalene from 1-Bromonaphthalene. [Link]
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ResearchGate. Synthesis of 1‐bromo‐8‐(phenylethynyl) naphthalene derivatives (3 a–3 h). [Link]
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The Good Scents Company. sodium lauryl sulfate. [Link]
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US EPA. Naphthalene, 1-bromo-. [Link]
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LookChem. SLS (Sodium Lauryl Sulfate) CAS 151-21-3. [Link]
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